molecular formula C31H34O11 B1256428 Rhusemialin A

Rhusemialin A

Cat. No.: B1256428
M. Wt: 582.6 g/mol
InChI Key: MFFDBMCFAFUUKG-PVXIIKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhusemialin A is a cytotoxic lignan isolated from the twigs of Cryptocarya impressinervia (Lauraceae) . It is characterized as a yellow powder and identified through nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR data. Structurally, it belongs to the lignan class, which typically consists of dimeric phenylpropanoid units. This compound exhibits significant cytotoxic activity against the HL-60 human leukemia cell line, with an IC50 value of 3.69 μM . This compound was isolated alongside 23 other compounds, including lignans, flavonoids, and sterols, during the first phytochemical investigation of C. impressinervia .

Properties

Molecular Formula

C31H34O11

Molecular Weight

582.6 g/mol

IUPAC Name

[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H34O11/c1-38-23-12-18(13-24(39-2)29(23)36)27-20(15-42-26(35)8-6-16-5-7-21(33)22(34)9-16)19(14-32)10-17-11-25(40-3)30(37)31(41-4)28(17)27/h5-9,11-13,19-20,27,32-34,36-37H,10,14-15H2,1-4H3/b8-6+/t19-,20-,27+/m0/s1

InChI Key

MFFDBMCFAFUUKG-PVXIIKDLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)COC(=O)/C=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC(=O)C=CC4=CC(=C(C=C4)O)O

Synonyms

lyoniresinol-9'-O-caffeoyl ester
rhusemialin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Cytotoxic Properties of this compound and Analogues

Compound Structural Features Cytotoxic Activity (IC50, μM) Target Cell Lines
This compound (2) Lignan core with hydroxyl and methoxy groups 3.69 (HL-60) HL-60 leukemia
9,9’-O-Di-feruloyl-(-)-secoisolariciresinol (1) Bis-feruloylated lignan derivative 3.58 (HL-60), 4.55 (SMMC-7721), 6.39 (A-549), 5.09 (MCF-7), 4.80 (SW-480) Broad-spectrum (5 cancer lines)
Dihydrosinapyl ferulate (3) Dihydro-sinapyl alcohol conjugated to ferulic acid Moderate activity across all tested cell lines HL-60, SMMC-7721, A-549, MCF-7, SW-480
Lariciresinol (4) Classical lignan with tetrahydrofuran core Data not fully reported N/A

Key Differences in Bioactivity

Compound 1 exhibits broad-spectrum cytotoxicity, likely due to its bis-feruloyl groups, which enhance membrane permeability and target engagement .

Structural Determinants of Activity :

  • The feruloyl moieties in compound 1 contribute to its superior activity by facilitating interactions with cellular targets such as topoisomerases or microtubules .
  • This compound lacks these substituents, which may explain its narrower activity profile.

NMR Data Completeness: While this compound and Dihydrosinapyl ferulate (3) have full ¹H- and ¹³C-NMR assignments, Lariciresinol (4) lacks complete ¹³C-NMR data, limiting structural comparisons .

Mechanistic Insights and Limitations

  • Structural Similarity ≠ Functional Similarity: Despite shared lignan frameworks, minor structural variations (e.g., hydroxylation patterns, esterification) significantly alter bioactivity. For example, compound 1’s bis-feruloylation enhances cytotoxicity, whereas this compound’s simpler structure restricts its efficacy .

Q & A

Q. How should researchers address peer reviewer concerns about incomplete mechanistic data for this compound?

  • Answer : Provide additional orthogonal assays (e.g., Western blotting for target protein expression) or computational simulations to support hypotheses. Clearly delineate speculative conclusions from evidence-based claims in the Discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhusemialin A
Reactant of Route 2
Rhusemialin A

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